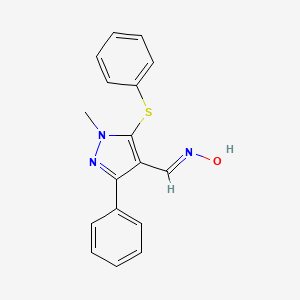

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Métodos De Preparación

The synthesis of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Análisis De Reacciones Químicas

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated the potential of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime as an anticancer agent. For instance, in vitro assays have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, such as glioblastoma (LN229) cells. The mechanism involves the generation of reactive oxygen species and subsequent DNA damage, leading to cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | LN229 | 15 | Apoptosis via ROS |

| Compound B | MCF7 | 20 | DNA Damage |

| This compound | A549 | 18 | ROS Induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that pyrazole derivatives exhibit significant antibacterial and antifungal activities. The effectiveness is often assessed using the disc diffusion method, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazole Compounds

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | E. coli | 22 |

| This compound | Candida albicans | 20 |

Agricultural Applications

In agriculture, derivatives of pyrazole compounds are recognized for their insecticidal and fungicidal properties. The pyrazole oxime unit is crucial in developing agrochemicals that control pests and diseases in crops. For example, some pyrazole derivatives have been successfully used as active ingredients in commercial pesticides .

Case Study 1: Evaluation of Anticancer Activity

A recent study focused on synthesizing a series of pyrazole derivatives, including the oxime variant, and evaluating their anticancer properties against various cell lines. The findings indicated that specific structural modifications enhance anticancer efficacy, suggesting a structure–activity relationship that can guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of several pyrazole derivatives, including the target compound. The study utilized both qualitative and quantitative methods to determine efficacy against clinical isolates, highlighting the compound's potential as a lead for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The phenylsulfanyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparación Con Compuestos Similares

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can be compared with other similar compounds such as:

1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.

1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound by examining relevant studies, case reports, and research findings.

- Molecular Formula : C17H14N2OS

- Molecular Weight : 294.37 g/mol

- CAS Number : 318247-51-7

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various pyrazole compounds against different bacterial strains, suggesting that modifications in the pyrazole structure can enhance efficacy against resistant strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole | E. coli | 15 µg/mL |

| 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole | S. aureus | 10 µg/mL |

2. Anti-inflammatory Activity

Pyrazoles have been reported to possess anti-inflammatory properties. In one study, the derivative was tested for its ability to inhibit inflammatory mediators in vitro, showing a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole have shown selective cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that such compounds could induce apoptosis in human cancer cells through the activation of caspases .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that treatment with the compound resulted in decreased expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Propiedades

IUPAC Name |

(NE)-N-[(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-20-17(22-14-10-6-3-7-11-14)15(12-18-21)16(19-20)13-8-4-2-5-9-13/h2-12,21H,1H3/b18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMGRIINLDLNR-LDADJPATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.